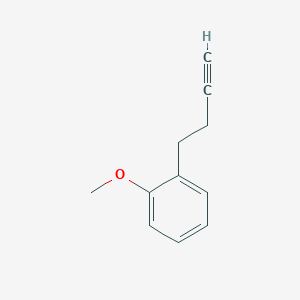

1-(But-3-yn-1-yl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

52289-94-8 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-but-3-ynyl-2-methoxybenzene |

InChI |

InChI=1S/C11H12O/c1-3-4-7-10-8-5-6-9-11(10)12-2/h1,5-6,8-9H,4,7H2,2H3 |

InChI Key |

RRGUXSZHYAADAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 2 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 1-(but-3-yn-1-yl)-2-methoxybenzene, the most logical retrosynthetic disconnection is at the C-C bond between the benzene (B151609) ring and the butynyl chain. This leads to two primary synthons: a nucleophilic 2-methoxyphenyl synthon and an electrophilic but-3-yn-1-yl synthon, or vice versa.

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

| This compound | C(aryl)-C(alkyl) | 2-methoxyphenyl anion and but-3-yn-1-yl cation | 2-methoxyphenyl halide/triflate and a but-3-yn-1-yl organometallic reagent |

| This compound | C(aryl)-C(alkyl) | 2-methoxyphenyl cation and but-3-yn-1-yl anion | 2-methoxyphenylboronic acid/ester and a but-3-yn-1-yl halide |

| This compound | C(sp)-C(sp2) | 2-methoxyphenyl-substituted but-1-yne anion and an electrophilic one-carbon synthon | Not a primary route for this target |

This analysis logically leads to the exploration of cross-coupling reactions where one synthetic equivalent is an aryl electrophile (e.g., 2-haloanisole) and the other is a nucleophilic alkyne species, or where an aryl nucleophile (e.g., 2-methoxyphenylboronic acid) reacts with an electrophilic alkyne derivative.

Metal-Catalyzed Coupling Reactions

The formation of the crucial C(sp²)-C(sp³) bond in this compound is most efficiently achieved through metal-catalyzed cross-coupling reactions. Palladium, copper, and nickel complexes are the most prominent catalysts for these transformations.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Sonogashira coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orguva.nlrsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The synthesis of this compound via Sonogashira coupling would involve the reaction of a 2-haloanisole (e.g., 2-iodoanisole or 2-bromoanisole) with but-3-yn-1-ol, followed by a subsequent conversion of the hydroxyl group. Alternatively, a direct coupling with a suitable 4-halobut-1-yne derivative could be envisioned.

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium center to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org

Table of Typical Sonogashira Coupling Reaction Parameters:

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH, piperidine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room temperature to 100 °C |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide or triflate. To synthesize this compound using this method, one could couple 2-methoxyphenylboronic acid with a 4-halobut-1-yne. This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron compound in the presence of a base. The final step is reductive elimination to give the desired product and regenerate the Pd(0) catalyst.

Table of Typical Suzuki-Miyaura Coupling Reaction Parameters:

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Temperature | Room temperature to reflux |

Copper-Mediated Syntheses

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain C-C bond formations. While classic copper-mediated reactions like the Ullmann condensation have been known for a long time, modern advancements have led to the development of more efficient and milder copper-catalyzed cross-coupling reactions. For the synthesis of this compound, a copper-catalyzed coupling of a 2-methoxyphenyl derivative with a butynyl reagent could be employed. These reactions often require a ligand to stabilize the copper catalyst and facilitate the reaction.

Nickel and Other Transition Metal Catalysis in C-C Bond Formation

Nickel catalysts have emerged as powerful tools for C-C bond formation, often exhibiting unique reactivity compared to palladium. Nickel is more earth-abundant and can catalyze the coupling of less reactive electrophiles like aryl chlorides. A potential nickel-catalyzed route to this compound could involve the cross-coupling of a 2-methoxyphenyl Grignard reagent with a 4-halobut-1-yne or the coupling of 2-chloroanisole with a butynyl organometallic reagent. The catalytic cycle for nickel-catalyzed cross-couplings is generally believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps.

Direct Functionalization and C-H Activation Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. These strategies for the synthesis of this compound involve the direct introduction of the butynyl group onto the methoxybenzene ring.

Direct Alkynylation of Methoxybenzene Systems

Transition metal-catalyzed C-H alkynylation provides a direct route to couple C(sp²)-H bonds of arenes with alkynes. Rhodium and palladium catalysts are particularly effective for this transformation. While a direct synthesis of this compound via this method is not extensively documented in readily available literature, analogous reactions with similar substrates provide a strong proof of concept.

Rhodium(III) catalysis, for instance, has been successfully employed for the ortho-C-H alkynylation of various arenes, including nitroarenes and indoles rsc.orgnih.gov. These reactions typically utilize a directing group to achieve high regioselectivity. In the context of methoxybenzene, the methoxy (B1213986) group itself can act as a directing group, favoring functionalization at the ortho position. The general approach would involve the reaction of methoxybenzene with a suitable butynylating agent, such as 1-bromo-3-butyne, in the presence of a rhodium catalyst.

| Catalyst System | Substrate Scope | Key Features |

| Rhodium(III) complexes | Nitroarenes, Indoles | High regioselectivity for ortho-alkynylation, often requires a directing group. rsc.orgnih.gov |

| Palladium(II) complexes | Heteroarenes | Effective for direct C-H alkynylation of electron-rich aromatic systems. |

Mechanistic studies of similar rhodium-catalyzed reactions suggest a process involving a turnover-limiting electrophilic C-H metalation ortho to the directing group rsc.org.

Electrophilic Introduction of Butynyl Moieties

Electrophilic alkynylation offers an alternative to metal-catalyzed C-H activation. This method involves the reaction of an electron-rich aromatic system, such as methoxybenzene, with an electrophilic source of the butynyl group. Hypervalent iodine reagents, such as alkynyl(phenyl)iodonium salts, are powerful electrophilic alkynylating agents.

While a specific example for the butynylation of methoxybenzene to yield the target compound is not readily found, the principle can be applied. The reaction would likely proceed via an electrophilic aromatic substitution mechanism, where the electron-rich methoxybenzene ring attacks the electrophilic alkyne. The regiochemical outcome would be governed by the directing effect of the methoxy group, which favors substitution at the ortho and para positions.

Non-Catalytic and Stoichiometric Transformations

Classical synthetic methods, while often less atom-economical, remain robust and reliable for the synthesis of specific target molecules like this compound. These approaches typically involve the formation of new carbon-carbon or carbon-oxygen bonds through well-established reaction mechanisms.

Base-Mediated Alkyne Syntheses

Base-mediated reactions provide a pathway to construct the target molecule, often by coupling a suitable aryl precursor with the butynyl side chain. One plausible, though not explicitly documented, approach could involve a base-mediated coupling of a 2-methoxybenzyl halide with a terminal alkyne like propyne, followed by further elaboration. A more direct, albeit less common, method could involve the reaction of a deprotonated methoxybenzene species with a butynyl electrophile under strong basic conditions. However, controlling regioselectivity in such reactions can be challenging.

A related concept is the transition-metal-free Sonogashira-type coupling, which involves the arylation of terminal alkynes using an in-situ generated alkynyl triphenylborate intermediate, activated by N-iodosuccinimide (NIS) chemistryviews.org. This method, while not strictly "base-mediated" in the traditional sense, avoids the use of transition metals and relies on base-initiated formation of the borate complex.

Substitution and Alkylation Reactions on Aryl Precursors

This subsection covers two primary and highly effective strategies for the synthesis of this compound: the Williamson ether synthesis and Grignard reactions.

Williamson Ether Synthesis:

This classical SN2 reaction is a highly versatile method for forming ethers masterorganicchemistry.comfrancis-press.combrainly.com. To synthesize this compound via this route, one would react the sodium or potassium salt of 2-methoxyphenol (guaiacol) with a suitable butynyl halide, such as 4-bromo-1-butyne or 4-chloro-1-butyne. The reaction involves the deprotonation of the phenol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide, which then displaces the halide from the butynyl electrophile.

An analogous, well-documented procedure involves the reaction of 4-methoxyphenol with propyl bromide brainly.com. This highlights the general applicability of the Williamson ether synthesis for preparing aryl alkyl ethers.

| Reactants | Base | Solvent | Key Considerations |

| 2-Methoxyphenol and 4-Bromo-1-butyne | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | The alkyl halide should be primary to favor SN2 over E2 elimination. masterorganicchemistry.com |

| 4-Methoxyphenol and Propyl Bromide | Sodium Hydroxide (NaOH) | Not specified | Demonstrates the general utility of the method for similar substrates. brainly.com |

Grignard Reactions:

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. A viable synthetic route to this compound involves the reaction of a 2-methoxybenzyl Grignard reagent with a suitable electrophile containing the butynyl moiety, or vice versa.

For instance, 2-methoxybenzylmagnesium bromide can be prepared from 2-methoxybenzyl bromide and magnesium metal in an anhydrous ether solvent youtube.commiracosta.edu. This Grignard reagent can then react with an electrophile such as 3-bromopropyne in a nucleophilic substitution reaction to form the target molecule. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are strong bases and will be quenched by protic solvents like water miracosta.edulibretexts.org.

Alternatively, a butynyl Grignard reagent, such as but-3-yn-1-ylmagnesium bromide, could be reacted with 2-methoxybenzyl halide.

| Grignard Reagent | Electrophile | Solvent | Key Considerations |

| 2-Methoxybenzylmagnesium bromide | 3-Bromopropyne | Anhydrous diethyl ether or THF | Strict exclusion of water is necessary. miracosta.edulibretexts.org |

| But-3-yn-1-ylmagnesium bromide | 2-Methoxybenzyl bromide | Anhydrous diethyl ether or THF | The choice of Grignard reagent and electrophile can influence reaction efficiency. |

Chemical Reactivity and Transformations of 1 but 3 Yn 1 Yl 2 Methoxybenzene

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 1-(But-3-yn-1-yl)-2-methoxybenzene is characterized by the presence of a weakly acidic proton and two orthogonal π-bonds, making it susceptible to a variety of addition and cyclization reactions.

[2+2+2] Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization is a powerful, atom-economical method for the synthesis of substituted benzene (B151609) rings from three alkyne molecules. wikipedia.org For unsymmetrical terminal alkynes like this compound, this reaction can theoretically lead to two regioisomeric trisubstituted benzene products: the 1,2,4- and 1,3,5-isomers. The regioselectivity is often dependent on the catalyst and reaction conditions employed. nih.gov

Transition metal catalysts, particularly those based on cobalt, rhodium, and nickel, are effective in promoting this transformation. wikipedia.orgnih.govrsc.orgnih.gov For instance, cobalt-based catalysts have been shown to favor the formation of 1,2,4-trisubstituted benzenes, while certain polymer-supported cobalt catalysts can regioselectively produce 1,3,5-triarylbenzenes. nih.govsioc-journal.cnacs.org Rhodium catalysts are also widely used for their efficiency in these atom-economical processes. nih.govacs.org

| Catalyst System | Typical Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Co2(CO)8 | Supercritical CO2, heat | 1,2,4-Tris(2-(2-methoxyphenyl)ethyl)benzene | sioc-journal.cn |

| [Cp*RuCl] complexes | Organic solvent, heat | Mixture of 1,2,4- and 1,3,5-isomers | nih.gov |

| P4VP-CoCl2 | Heat, reusable catalyst | 1,3,5-Tris(2-(2-methoxyphenyl)ethyl)benzene | nih.govacs.org |

| Rh(I) complexes | Organic solvent, heat | Mixture of 1,2,4- and 1,3,5-isomers | nih.govacs.org |

Cycloaddition Chemistry (e.g., Click Chemistry, [3+2] Cycloadditions)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides. This reaction is a cornerstone of "click chemistry."

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient and regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbioclone.netnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov

Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides access to the complementary 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govorganic-chemistry.orgresearchgate.net Unlike CuAAC, RuAAC can also be employed with internal alkynes. nih.govorganic-chemistry.org The choice of catalyst, therefore, allows for the selective synthesis of either triazole isomer.

| Reaction Type | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Benzyl azide | Cu(I) source (e.g., CuSO4/Sodium Ascorbate) | 1-Benzyl-4-(2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole | organic-chemistry.orgbioclone.net |

| RuAAC | Benzyl azide | [CpRuCl] complex (e.g., CpRuCl(PPh3)2) | 1-Benzyl-5-(2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole | nih.govorganic-chemistry.org |

Hydrofunctionalization Reactions (Hydroarylation, Hydroboration, Hydration, Hydroamination)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the alkyne's triple bond. The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key consideration.

Hydroarylation: This reaction involves the addition of an arene C-H bond across the alkyne. While not extensively documented for this specific substrate, palladium and gold catalysts are generally effective for the hydroarylation of terminal alkynes.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkyne. The use of a sterically hindered borane, such as disiamylborane (Sia)₂BH or 9-borabicyclo[3.3.1]nonane (9-BBN), ensures that the hydroboration occurs only once on the terminal alkyne. Subsequent oxidation with hydrogen peroxide in a basic solution yields the corresponding aldehyde. libretexts.org

Hydration: The direct addition of water to the alkyne can be controlled to yield either the Markovnikov or anti-Markovnikov product. Acidic catalysts or mercury(II) salts typically afford the methyl ketone (Markovnikov product). In contrast, certain ruthenium complexes can catalyze the anti-Markovnikov hydration to produce the aldehyde. acs.orgacs.orgnih.gov

Hydroamination: The addition of an N-H bond from an amine across the alkyne can be catalyzed by various transition metals, including gold and titanium, to produce enamines or imines.

| Reaction | Reagents | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| Hydroboration-Oxidation | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | 4-(2-Methoxyphenyl)butanal | Anti-Markovnikov | libretexts.org |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | 4-(2-Methoxyphenyl)butan-2-one | Markovnikov | acs.org |

| Anti-Markovnikov Hydration | H₂O, Ru-catalyst | 4-(2-Methoxyphenyl)butanal | Anti-Markovnikov | acs.org |

Halogenation and Related Electrophilic Additions

Terminal alkynes readily undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.org The reaction can proceed in a stepwise manner. The addition of one equivalent of the halogen typically results in the formation of a dihaloalkene. This addition generally proceeds via an anti-addition mechanism, leading to the formation of the E-isomer as the major product. libretexts.orgyoutube.com The reaction is believed to proceed through a bridged halonium ion intermediate. The use of excess halogen leads to the formation of a tetrahaloalkane. libretexts.org

| Reagent (Equivalents) | Typical Conditions | Product | Reference |

|---|---|---|---|

| Br₂ (1 equiv.) | CH₂Cl₂ | (E)-1-(4,5-Dibromobut-3-en-1-yl)-2-methoxybenzene | youtube.com |

| Br₂ (>2 equiv.) | CH₂Cl₂ | 1-(3,3,4,4-Tetrabromobutyl)-2-methoxybenzene | libretexts.orglibretexts.org |

| Cl₂ (1 equiv.) | CH₂Cl₂ | (E)-1-(4,5-Dichlorobut-3-en-1-yl)-2-methoxybenzene | |

| Cl₂ (>2 equiv.) | CH₂Cl₂ | 1-(3,3,4,4-Tetrachlorobutyl)-2-methoxybenzene | libretexts.orglibretexts.org |

Carbonylation and Related Carbon Monoxide Insertions

The carbonylation of terminal alkynes provides a direct route to α,β-unsaturated carboxylic acid derivatives. Palladium(II) complexes are effective catalysts for the oxidative carbonylation of terminal alkynes in the presence of an alcohol to yield 2-alkynoates. This reaction involves the insertion of carbon monoxide and the alcohol across the C-H bond of the alkyne.

| Reagents | Catalyst System | Product |

|---|---|---|

| CO, Methanol (MeOH), O₂ | Pd(II) catalyst, e.g., PdCl₂(PPh₃)₂ | Methyl 5-(2-methoxyphenyl)pent-2-ynoate |

Olefin Metathesis and Related Transformations

While olefin metathesis traditionally involves the reaction between two alkenes, the terminal alkyne of this compound can participate in a related process known as enyne metathesis. In this reaction, the alkyne reacts with an alkene in the presence of a metal carbene catalyst, such as a Grubbs catalyst, to form a conjugated diene. organic-chemistry.orgchim.it

The intermolecular reaction of this compound with a simple alkene like ethylene is referred to as cross-enyne metathesis (EYCM). organic-chemistry.org This transformation is a powerful tool for constructing 1,3-diene systems. chim.it The mechanism is complex and can proceed through different pathways, but it ultimately results in the formation of a new diene and the regeneration of the catalyst. acs.org

| Reaction Type | Alkene Partner | Catalyst | Product | Reference |

|---|---|---|---|---|

| Cross-Enyne Metathesis (EYCM) | Ethylene | Grubbs Catalyst (e.g., 1st or 2nd generation) | 1-(Hexa-3,5-dien-1-yl)-2-methoxybenzene | organic-chemistry.orgacs.org |

Reactivity of the Methoxybenzene (Anisole) Ring

The methoxybenzene portion of the molecule is an activated aromatic system, prone to electrophilic attack and amenable to modern C-H functionalization techniques. The nature and position of the substituents—a methoxy (B1213986) group at C2 and a butynyl group at C1—dictate the regiochemical outcomes of these reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.orgchemistrytalk.org The rate and regioselectivity of these reactions on this compound are controlled by the electronic and steric effects of the existing methoxy and butynyl substituents. wikipedia.org

Directing Effects of Substituents:

Methoxy (-OCH₃) Group: The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, increasing the electron density at the positions ortho (C3) and para (C5) to the group. libretexts.orgjove.comkhanacademy.org This donation stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during electrophilic attack at these positions, thereby accelerating the reaction rate compared to benzene. organicchemistrytutor.comjove.com

But-3-yn-1-yl (-CH₂CH₂C≡CH) Group: This alkyl-type group is considered a weak activating group and is also an ortho, para-director. It donates electron density primarily through an inductive effect, pushing electrons from its sp³ hybridized carbons into the ring. aakash.ac.inchemistrytalk.org

Combined Influence and Regioselectivity: When both groups are present, the powerful resonance-donating ability of the methoxy group dominates the directing effect. Both groups direct incoming electrophiles to the C3 (ortho to -OCH₃, meta to the butynyl group) and C5 (para to -OCH₃, meta to the butynyl group) positions. The positions C4 and C6 are sterically hindered and electronically less favored.

Generally, substitution at the para position (C5) is favored over the ortho position (C3) to minimize steric hindrance from the adjacent butynyl group. masterorganicchemistry.comlibretexts.org Therefore, the major product in most electrophilic aromatic substitution reactions is expected to be the one where the electrophile adds to the C5 position. libretexts.org

| Reaction | Electrophile (E+) | Major Product (Substitution at C5) | Minor Product (Substitution at C3) |

|---|---|---|---|

| Nitration | NO₂⁺ | 1-(But-3-yn-1-yl)-2-methoxy-5-nitrobenzene | 1-(But-3-yn-1-yl)-2-methoxy-3-nitrobenzene |

| Halogenation (e.g., Bromination) | Br⁺ | 5-Bromo-1-(but-3-yn-1-yl)-2-methoxybenzene | 3-Bromo-1-(but-3-yn-1-yl)-2-methoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-(But-3-yn-1-yl)-4-methoxyphenyl)ethan-1-one | 1-(3-(But-3-yn-1-yl)-4-methoxyphenyl)ethan-1-one |

The methoxybenzene ring is relatively stable to oxidation, but the alkyl side chain can be susceptible under certain conditions.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains attached to a benzene ring. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon (the carbon atom directly attached to the ring) must have at least one hydrogen atom. libretexts.orglibretexts.org In this compound, the benzylic carbon is part of the butyl chain and has two hydrogens. Under vigorous oxidation, the entire butynyl side chain would be cleaved, oxidizing the benzylic carbon to a carboxylic acid. This would result in the formation of 2-methoxybenzoic acid. libretexts.org

Oxidative Dearomatization: More specialized oxidative processes, such as electrochemical oxidation, can lead to dearomatization of the anisole ring. chinesechemsoc.org These reactions can generate radical cation intermediates that are trapped by nucleophiles to form complex spirocyclic structures. For instance, anodic oxidation in the presence of amine or carboxylic acid nucleophiles can lead to spiropyrrolidines or spirolactones, respectively. chinesechemsoc.org

Enzymatic Oxidation: Unspecific peroxygenases (UPOs) are capable of oxidizing anisole through demethylation and hydroxylation pathways, leading to products like methoxyphenols and benzenediols. nih.gov This highlights potential biochemical transformation pathways.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic rings without the need for pre-functionalized starting materials. mdpi.comyoutube.comyoutube.com In the context of this compound, the methoxy group can act as a directing group to control the regioselectivity of these transformations.

Ortho-Metallation: The oxygen atom of the methoxy group can coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Iridium), bringing the metal center into close proximity to the ortho C-H bond at the C3 position. nih.govacs.org This facilitates the cleavage of the C-H bond and the formation of a carbon-metal bond, which can then participate in various coupling reactions. This strategy allows for the selective introduction of aryl, alkyl, or other functional groups at the C3 position, a site that is the minor product in classical electrophilic substitution. acs.org

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product (Functionalization at C3) |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / PPh₃ | Aryl Halide (Ar-X) | 3-Aryl-1-(but-3-yn-1-yl)-2-methoxybenzene |

| Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | Alkene | 1-(But-3-yn-1-yl)-3-alkenyl-2-methoxybenzene |

Cascade and Rearrangement Reactions

The presence of the terminal alkyne in the side chain opens up possibilities for a variety of rearrangement and cascade reactions, often catalyzed by transition metals or acids.

The terminal alkyne is a versatile functional group that can undergo several types of rearrangements, particularly with gold(I) catalysts, which are known for their high affinity for alkynes (alkynophilicity). acs.orgacs.orgnih.gov

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts can activate the alkyne towards nucleophilic attack. acs.orgnih.gov In this compound, the electron-rich aromatic ring can act as an intramolecular nucleophile. Depending on the reaction conditions and the specific gold catalyst used, this can lead to cyclization products. For example, a 6-endo-dig cyclization could potentially lead to the formation of a dihydronaphthalene skeleton after rearrangement.

Hydration and Rearrangement: The hydration of the terminal alkyne can lead to different carbonyl compounds depending on the regioselectivity.

Markovnikov Hydration: Acid-catalyzed hydration would typically yield a methyl ketone via an enol intermediate, resulting in 1-(4-(2-methoxyphenyl)butan-2-one).

Anti-Markovnikov Hydration: Hydroboration-oxidation of the terminal alkyne would produce an aldehyde after tautomerization of the intermediate enol. chemistrysteps.comjove.comyoutube.com This would yield 4-(2-methoxyphenyl)butanal.

Skeletal reorganizations are intriguing processes that involve significant changes in the carbon framework of a molecule, often proceeding through complex mechanistic pathways. acs.orgnih.gov

Acid-Catalyzed Cyclizations: Under strong acidic conditions, the alkyne can be protonated, generating a vinyl cation. This electrophilic species could then be attacked by the activated anisole ring, leading to cyclized products. amanote.comresearchgate.netnih.gov For instance, intramolecular Friedel-Crafts-type reactions could lead to the formation of fused ring systems like tetralones.

Enyne-Type Rearrangements: While the molecule is not a classic enyne, certain catalysts can promote reactions that mimic enyne cycloisomerizations. Gold or platinum catalysts, for example, can initiate cascades that involve the alkyne and the aromatic π-system, potentially leading to complex polycyclic structures through a series of bond formations and skeletal rearrangements. mdpi.comuea.ac.ukresearchgate.net These transformations often proceed through cyclopropyl gold-carbene-like intermediates, which can undergo further reactions to yield rearranged products. acs.orgmdpi.com

In-depth Analysis of Regioselectivity and Stereoselectivity in Complex Transformations of this compound Remains an Area for Future Research

Despite a thorough review of available scientific literature, specific studies detailing the regioselectivity and stereoselectivity in complex chemical transformations of the compound this compound are not presently available. This indicates a potential area for novel research within synthetic organic chemistry.

While general principles of chemical reactivity for molecules containing both an ortho-substituted methoxybenzene ring and a terminal alkyne are well-established, specific experimental data on this compound is absent from the public domain. The interplay of the methoxy group's electronic and steric influence with the reactivity of the butynyl chain in various metal-catalyzed and intramolecular reactions presents an intriguing subject for investigation.

In theory, the reactivity of this compound could be explored in several types of complex transformations where regioselectivity and stereoselectivity are critical outcomes. These could include, but are not limited to:

Intramolecular Cyclization Reactions: The ortho-positioning of the methoxy group and the butynyl side chain makes this molecule a prime candidate for intramolecular cyclization to form substituted chromene or dihydrofuran derivatives. The regioselectivity of such reactions, often catalyzed by transition metals like palladium or gold, would be of significant interest. For instance, in a hypothetical hydroalkoxylation/cyclization, the formation of a six-membered ring (chromene derivative) versus a five-membered ring (dihydrofuran derivative) would be a key regiochemical question. The stereochemistry of any newly formed chiral centers would also need to be determined.

Hydroarylation Reactions: The addition of the aromatic C-H bond across the alkyne's triple bond, either intramolecularly or intermolecularly, would be subject to regioselective control. The directing effect of the methoxy group would likely favor ortho- and para-addition, though steric hindrance could influence the outcome.

Cycloaddition Reactions: The terminal alkyne could participate in various cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes or nitriles, to form complex polycyclic systems. The regioselectivity and stereoselectivity of these transformations would be crucial in determining the final product architecture.

The absence of specific research on this compound means that detailed research findings and data tables on its chemical behavior in the context of regioselectivity and stereoselectivity cannot be provided at this time. Future research in this area would be necessary to elucidate the specific outcomes of its complex transformations and to harness its potential as a building block in organic synthesis.

Advanced Analytical and Spectroscopic Characterization in Research of 1 but 3 Yn 1 Yl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(But-3-yn-1-yl)-2-methoxybenzene, both ¹H and ¹³C NMR are utilized to confirm the connectivity of atoms.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the disubstituted benzene (B151609) ring typically appear in the range of δ 6.8-7.3 ppm. The methoxy (B1213986) group protons (–OCH₃) would present as a sharp singlet around δ 3.8 ppm. The terminal alkyne proton (–C≡CH) is expected to show a triplet at approximately δ 1.9-2.1 ppm due to coupling with the adjacent methylene (B1212753) group. The two methylene groups of the butynyl chain would appear as multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the benzene ring would resonate in the δ 110-160 ppm region. The methoxy carbon would be observed around δ 55 ppm. The two carbons of the alkyne functional group are characteristic, with the terminal carbon appearing around δ 68-72 ppm and the internal alkyne carbon at δ 80-85 ppm. The methylene carbons of the butyl chain would have signals in the upfield region.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet |

| Methoxy (–OCH₃) | ~ 3.8 | Singlet |

| Methylene (Ar–CH₂) | 2.7 - 2.9 | Triplet |

| Methylene (–CH₂–C≡) | 2.4 - 2.6 | Multiplet |

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (C-H, C-C) | 110 - 130 |

| Alkynyl (–C≡CH) | 80 - 85 |

| Alkynyl (–C≡CH) | 68 - 72 |

| Methoxy (–OCH₃) | ~ 55 |

| Methylene (Ar–CH₂) | 30 - 35 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O), high-resolution mass spectrometry (HRMS) would confirm its exact mass of 160.0888 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 160. The fragmentation pattern provides structural information. Key fragmentation pathways would likely involve the loss of the methoxy group or cleavage of the butyl chain. A prominent peak is often observed at m/z 121, corresponding to the tropylium (B1234903) ion or a related stable aromatic cation formed after cleavage of the side chain, a common fragmentation for ortho-substituted anisoles. nist.gov Other fragments would arise from the further breakdown of the butynyl side chain.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

|---|---|

| 160 | [C₁₁H₁₂O]⁺ (Molecular Ion) |

| 121 | [M - C₃H₃]⁺ or [C₈H₉O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A sharp, strong band around 3300 cm⁻¹ corresponds to the ≡C–H stretching of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2120 cm⁻¹. Aromatic C–H stretches are observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. The strong C–O stretching of the methoxy group is expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). nist.gov

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give stronger signals. Therefore, the C≡C triple bond stretch around 2120 cm⁻¹ and the symmetric breathing modes of the aromatic ring would be particularly prominent.

Key Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Terminal Alkyne (≡C–H stretch) | ~ 3300 | ~ 3300 |

| Aromatic C–H stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C–H stretch | 2850 - 2960 | 2850 - 2960 |

| Alkyne (C≡C stretch) | ~ 2120 (weak) | ~ 2120 (strong) |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| Asymmetric C–O–C stretch | ~ 1250 | Weak |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., GC, HPLC)

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. nist.gov When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can effectively determine the purity of a sample. The retention time of the compound is characteristic under specific column and temperature conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification and purity analysis. For the isolation of this compound, normal-phase chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is commonly used. rsc.org Reversed-phase HPLC, using a C18 column with a polar mobile phase like acetonitrile/water, can also be employed for high-resolution purity assessment. The purity is determined by integrating the peak area of the compound in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Theoretical and Computational Investigations of 1 but 3 Yn 1 Yl 2 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. researchgate.net These methods allow for the detailed investigation of molecular properties by solving the Schrödinger equation in an approximate manner. For a molecule such as 1-(but-3-yn-1-yl)-2-methoxybenzene, DFT calculations can elucidate its electronic and structural characteristics with a high degree of accuracy.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, which can act as a nucleophile. Conversely, the LUMO is anticipated to be associated with the butynyl side chain, particularly the alkyne moiety, which can serve as an electrophilic site. The energy of these orbitals and their gap can be precisely calculated using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p). clinicsearchonline.org These calculations provide a quantitative measure of the molecule's electronic properties and help in predicting its behavior in chemical reactions.

| Orbital | Calculated Energy (eV) * | Localization |

| HOMO | -6.5 | Methoxybenzene Ring |

| LUMO | -0.8 | Butynyl Side Chain |

| HOMO-LUMO Gap | 5.7 |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butynyl side chain in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space, which corresponds to the global minimum on the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net

By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a detailed PES can be constructed. This analysis reveals the various low-energy conformers and the energy barriers that separate them. For molecules containing a methoxy (B1213986) group attached to a benzene (B151609) ring, the orientation of the methoxy group relative to the ring is a key conformational feature. uni.lu Similarly, the rotation around the C-C single bonds in the butynyl chain will lead to different spatial arrangements. Computational methods can accurately predict the relative energies of these conformers, providing insight into the predominant shapes the molecule will adopt.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify key intermediates and transition states, which are crucial for understanding the reaction's feasibility and kinetics.

Transition State Characterization and Activation Energies

A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway between reactants and products. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which is the minimum energy required for the reaction to occur.

For reactions involving this compound, such as electrophilic additions to the alkyne or aromatic substitution on the ring, computational methods can be used to locate the transition state structures. The activation energy can then be determined as the energy difference between the transition state and the reactants. This information is vital for predicting the rate of the reaction and for understanding how different reaction conditions might influence the outcome.

Solvent Effects and Catalytic Cycle Modeling

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of the reactants, intermediates, and transition states. escholarship.org This allows for a more realistic description of the reaction in solution.

Furthermore, many reactions involving alkynes are catalyzed by transition metals. Computational modeling can be used to investigate the entire catalytic cycle of such reactions. researchgate.net This involves studying the coordination of the substrate to the metal catalyst, the various steps of the transformation (e.g., oxidative addition, migratory insertion, reductive elimination), and the regeneration of the catalyst. researchgate.net By modeling each step of the cycle, it is possible to identify the rate-determining step and to understand how the catalyst's structure influences its activity and selectivity.

Prediction of Reactivity and Selectivity

A key goal of theoretical and computational chemistry is to predict the reactivity and selectivity of chemical reactions. By analyzing the electronic structure and reaction mechanisms, it is possible to make informed predictions about how a molecule will behave under specific conditions.

For this compound, computational studies can predict whether a reaction is likely to occur at the alkyne, the aromatic ring, or the methoxy group. For instance, the calculated distribution of electrostatic potential can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites of attack for different reagents.

Rational Design of Catalytic Systems and Ligands for its Transformations

The tailored synthesis of molecules derived from this compound hinges on the development of highly efficient and selective catalytic systems. Modern approaches to catalyst development have increasingly moved away from empirical screening towards a more deliberate, rational design process. This paradigm leverages theoretical and computational chemistry to predict, understand, and optimize catalyst performance for specific transformations, thereby accelerating the discovery of novel and effective catalytic routes.

At the heart of rational catalyst design lies a detailed understanding of the reaction mechanism at a molecular level. For a substrate such as this compound, which features both a terminal alkyne and a substituted aromatic ring, a variety of transformations can be envisaged. These include, but are not limited to, hydrogenation, hydroarylation, cyclization, and coupling reactions. The design of catalysts for these processes involves a multi-pronged approach, considering the metal center, the ligand sphere, and the reaction conditions.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in this endeavor. acs.orgnih.gov DFT calculations allow for the exploration of potential reaction pathways, the characterization of transition states, and the determination of reaction energetics. acs.orgnih.gov This information provides crucial insights into the factors that govern catalytic activity and selectivity.

A key aspect of rational design is the concept of descriptor-based screening. acs.org In this approach, a specific, computable property of the catalyst—the descriptor—is identified as being strongly correlated with its catalytic performance. For instance, the d-band center of a transition metal has been shown to be a good indicator of its ability to bond with adsorbates, a critical step in many catalytic cycles. acs.org By calculating this descriptor for a range of potential catalysts, researchers can computationally screen large databases of materials to identify promising candidates for experimental validation.

For the transformations of this compound, the design of the ligand is of paramount importance. The ligand can influence the steric and electronic properties of the metal center, thereby directing the regioselectivity and stereoselectivity of the reaction. For example, in the case of hydroarylation, where a C-H bond of the methoxybenzene moiety could potentially add across the alkyne, the ligand architecture can be designed to favor a specific regioisomeric product.

The following data table summarizes key considerations in the rational design of catalytic systems for various potential transformations of this compound, based on principles derived from studies on analogous aryl alkyne systems.

| Transformation | Catalyst Type | Ligand Design Considerations | Computational Approach | Key Research Findings for Analogous Systems |

| Hydroarylation | Gold(III), Ruthenium(II) | (P,C)-cyclometalated ligands, N-heterocyclic carbenes (NHCs) | DFT calculations of reaction energy profiles | Au(III) catalysis can proceed via an outer-sphere mechanism, avoiding direct C-H activation. acs.org Carboxylates can act as deciduous directing groups in Ru-catalyzed reactions. nih.gov |

| Hydrogenation | Iridium(I), Palladium(0) | Bidentate phosphines (e.g., tbppf) | Not specified in retrieved abstracts | Highly (E)-selective semihydrogenation of alkynes is achievable with specific Ir/phosphine (B1218219) systems. nih.gov Lindlar's catalyst is used for cis-alkene formation. youtube.comyoutube.com |

| Dimerization-Hydroarylation | Dinuclear Nickel | Bis-PDI (pyridinediimine) ligands | DFT calculations of the catalytic cycle | Binuclear catalysts can enable novel reactivity by having each metal center mediate different elementary steps. nih.gov |

| Arylboration | Copper(I)/Palladium(0) | Pyridylidene, SIMes | Not specified in retrieved abstracts | Cu/Pd co-catalysis is effective for the arylboration of alkynes with arylbromides and arylchlorides. nih.gov |

Detailed computational studies on analogous systems have provided a roadmap for the rational design of catalysts for alkyne transformations. For instance, in the Au(III)-catalyzed hydroarylation of alkynes, DFT calculations have been instrumental in elucidating the reaction mechanism. acs.org These studies have shown that the reaction can proceed through a π-activation pathway, where the alkyne coordinates to the gold center and is subsequently attacked by the arene nucleophile. acs.org This understanding allows for the rational modification of the ligand to enhance the electrophilicity of the gold center and promote the desired transformation.

Similarly, DFT analysis has shed light on the role of the solvent and other additives in catalytic reactions. In one study on the syn-1,2-hydroarylation of internal alkynes, DFT calculations revealed the crucial role of the DMSO solvent in assisting the Si-H bond cleavage step. rsc.org This type of detailed mechanistic insight is invaluable for optimizing reaction conditions and improving catalyst performance.

The future of catalyst design for the transformations of complex molecules like this compound will likely involve an even tighter integration of computational and experimental efforts. The development of more accurate and efficient computational models, coupled with high-throughput experimental screening, will undoubtedly accelerate the discovery of next-generation catalysts with unprecedented levels of activity and selectivity.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on the synthesis of 1-(But-3-yn-1-yl)-2-methoxybenzene and its derivatives will likely focus on developing more sustainable pathways that improve atom economy, reduce waste, and utilize less hazardous materials.

Key research thrusts include:

Eco-friendly Reagents: Traditional syntheses of aryl ethers often rely on harsh conditions and hazardous alkylating agents. A greener approach would involve using environmentally benign reagents like dimethyl carbonate or diethyl carbonate, which can alkylate phenols in the presence of a simple base like potassium carbonate, often under solvent-free conditions. nih.gov

Catalyst-Free and Metal-Free Reactions: A significant goal is the elimination of heavy metal catalysts. For instance, methods for creating aryl halides through the functionalization of alkynes without metal catalysts are being explored. nih.gov Similarly, transition-metal-free O-arylation of alcohols offers a sustainable alternative for forming the aryl ether bond. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis is a rapidly growing field in green chemistry. mdpi.com This approach can be used to activate the alkyne or aryl ether moieties under mild conditions, potentially enabling new, energy-efficient transformations that would be difficult to achieve with traditional thermal methods.

Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is crucial. nih.gov For the alkyne group, this could involve using catalysts supported on biomaterials, polymers, or inorganic solids like silica (B1680970), which can be easily recovered and reused, minimizing waste and cost. acs.org

Table 1: Comparison of Traditional vs. Green Synthesis Strategies

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Ether Synthesis | Williamson Ether Synthesis (uses alkyl halides, strong bases) | Use of dimethyl carbonate; nih.gov transition-metal-free O-arylation. organic-chemistry.org |

| Alkyne Functionalization | Stoichiometric reagents, homogeneous precious metal catalysts | Recyclable catalysts (e.g., silica-supported copper), acs.org photocatalysis. mdpi.com |

| Solvents | Often uses volatile organic compounds (VOCs) | Use of water, supercritical fluids, or solvent-free conditions. acs.org |

| Energy Input | High temperatures often required | Mild conditions using photocatalysis or highly active catalysts. |

Development of Novel Catalytic Systems for Alkyne and Aryl Ether Functionalization

The reactivity of both the alkyne and aryl ether groups is governed by catalysis. Future research will undoubtedly focus on creating novel catalytic systems with enhanced activity, selectivity, and substrate scope.

Alkyne Functionalization: While classic reactions like the Sonogashira coupling are well-established, new frontiers are being explored. This includes the use of recyclable catalysts such as metal-organic frameworks (MOFs), porous organic polymers (POPs), and nanoparticle-based systems that combine the advantages of homogeneous and heterogeneous catalysis. nih.gov Gold-catalyzed hydrofunctionalization reactions, which allow the addition of various nucleophiles across the triple bond, represent another promising avenue for creating complex molecular architectures from the alkyne terminus.

Aryl Ether Functionalization: The C–O bond in aryl ethers is notoriously strong and difficult to cleave. A major area of development is the use of nickel catalysts to activate and functionalize this bond. rsc.org Nickel-based systems have been shown to catalyze the cross-coupling of aryl methyl ethers with a variety of partners, including organoboron reagents, effectively replacing the traditionally used aryl halides with more abundant and cheaper aryl ether starting materials. rsc.org The development of ligands that can tune the reactivity and selectivity of these nickel catalysts is a critical ongoing effort.

Table 2: Emerging Catalytic Systems for Key Functional Groups

| Functional Group | Catalytic System | Transformation | Research Goal |

|---|---|---|---|

| Terminal Alkyne | Recyclable Copper or Palladium Nanoparticles | Coupling Reactions (e.g., Sonogashira, Glaser) | Sustainability, reusability, reduced metal leaching. acs.org |

| Terminal Alkyne | Gold(I) Complexes | Hydrofunctionalization (e.g., hydration, hydroamination) | Access to diverse functionalized alkenes with high regioselectivity. |

| Aryl Ether | Nickel(0) with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands | C(aryl)–O Bond Cross-Coupling | Activation of inert C–O bonds for C–C or C-heteroatom bond formation. rsc.org |

| Aryl Ether | Photocatalysis with Carbazole-based catalysts | Reductive C-O Bond Cleavage | Metal-free activation under mild, visible-light conditions. acs.org |

Integration into Flow Chemistry and Automation Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of reproducibility, safety, and efficiency. The synthesis and derivatization of this compound are well-suited for these modern platforms.

Modular Flow Synthesis: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Multistep syntheses can be performed by connecting different reactor modules in sequence, minimizing manual handling and purification steps. rawdatalibrary.net

Automated Synthesis Platforms: Systems that automate the entire workflow, from reagent dispensing to reaction, workup, and purification, are becoming more common. rawdatalibrary.net Capsule-based platforms, for example, use pre-packaged reagents for specific transformations like Suzuki couplings or azide-alkyne "click" reactions, which would be directly applicable to the functional handles in this compound. figshare.com This enables the rapid generation of a library of derivatives for screening purposes.

Exploration of Bio-inspired Transformations

Nature provides a rich blueprint for highly selective and efficient chemical transformations. Applying bio-inspired and biocatalytic methods to a scaffold like this compound is an exciting and sustainable research direction.

Enzymatic C–O Bond Cleavage: While chemically challenging, the cleavage of aryl ether bonds can be achieved by enzymes. Recent research has focused on engineering oxidoreductase enzymes, such as vanillyl alcohol oxidase, to selectively cleave aryl ether bonds under exceptionally mild, aqueous conditions. google.comgoogle.comnih.gov Applying such an engineered biocatalyst could enable the selective deprotection or functionalization of the methoxybenzene moiety.

Enzymatic Ether Synthesis: Conversely, enzymatic processes for forming ether bonds are also being investigated. While less common than enzymatic cleavage, transferase enzymes have been shown to catalyze ether synthesis, presenting a potential green route to the parent molecule itself. wm.edu

Biomimetic Catalysis: This approach involves creating small molecule catalysts that mimic the structure and function of metalloenzymes. nih.gov For example, developing ruthenium-based bifunctional catalysts that mimic enzymes can lead to enormous rate accelerations for reactions like alkyne hydration, yielding aldehydes with a selectivity not achievable through traditional catalysis. nih.gov

Alkynes in Chemical Biology: Terminal alkynes are invaluable handles in chemical biology due to their ability to undergo bioorthogonal reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. The butynyl group of the title compound makes it a prime candidate for use as a probe to be incorporated into larger, biologically active molecules.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are critical tools for studying the complex transformations of this compound.

Time-Resolved and Multidimensional Spectroscopy: Techniques like time-resolved infrared (TRIR) and 2D-IR spectroscopy provide detailed snapshots of molecular structures on ultrafast timescales. These methods could be used to directly observe the formation and decay of transient intermediates in catalytic cycles involving either the alkyne or aryl ether group, offering profound mechanistic insights.

Online NMR and Mass Spectrometry: The integration of NMR spectrometers directly into a reaction setup allows for continuous monitoring of the concentrations of reactants, intermediates, and products. This is invaluable for kinetic analysis and reaction optimization. For example, the insertion of an alkyne into a metal-hydride bond has been monitored in real-time using ³¹P{¹H} NMR.

Surface-Sensitive Techniques: For reactions occurring on heterogeneous catalysts or surfaces, specialized techniques are required. Bond-resolving scanning probe microscopy (BR-SPM) can visualize the chemical structures of individual molecules, including reaction intermediates, providing unambiguous evidence for reaction pathways in on-surface synthesis.

Table 3: Spectroscopic Techniques for In Situ Reaction Analysis

| Technique | Information Provided | Application Example for this compound |

|---|---|---|

| Time-Resolved IR (TRIR) Spectroscopy | Structure and lifetime of short-lived intermediates. | Observing the formation of a vinyl-palladium intermediate during a coupling reaction at the alkyne. |

| Online NMR Spectroscopy | Real-time concentration of species, reaction kinetics. | Monitoring the rate of C–O bond cleavage in a nickel-catalyzed cross-coupling reaction. |

| Raman Spectroscopy | Vibrational modes, changes in solvation shell. | Studying the interaction of the alkyne's C≡C bond with a catalyst surface. |

| Bond-Resolving Scanning Probe Microscopy (BR-SPM) | Direct imaging of molecular structures on a surface. | Visualizing the products and intermediates of a surface-catalyzed Glaser coupling of the alkyne. |

Q & A

Q. What are the optimal synthetic routes for 1-(but-3-yn-1-yl)-2-methoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via Sonogashira coupling between 2-methoxybromobenzene and but-3-yne derivatives. Key conditions include:

- Catalyst system : Pd(PPh₃)₄ with CuI as a co-catalyst in THF or DMF .

- Base : Triethylamine or piperidine to deprotonate terminal alkynes .

- Temperature : 60–80°C under inert atmosphere to prevent alkyne oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. pH stability (5–9) in aqueous solutions should be maintained during workup to avoid decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–3.9 ppm and aromatic protons between δ 6.7–7.3 ppm. The alkyne proton is typically absent due to symmetry but confirmed via DEPTQ or HSQC .

- IR Spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 160.12 (C₁₁H₁₂O⁺) with fragmentation patterns confirming the alkyne moiety .

Advanced Research Questions

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

Variations in NMR data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ alters electron shielding (e.g., methoxy shifts by ±0.1 ppm) .

- Impurities : Trace solvents (e.g., THF) or starting materials may overlap with target signals. Use high-field NMR (≥400 MHz) and reference internal standards (e.g., TMS) .

- Dynamic effects : Rotameric equilibria in alkyne substituents can broaden peaks. Variable-temperature NMR (100–300 K) resolves splitting .

Q. What strategies are effective for controlling regioselectivity in catalytic transformations involving the alkyne moiety?

- Hydrogenation : Use Cr-based catalysts (e.g., Cr(CO)₃) for semi-hydrogenation to cis-alkenes, avoiding over-reduction to alkanes. Solvent polarity (toluene vs. DMF) modulates selectivity .

- Cycloadditions : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers under mild conditions (25°C, aqueous/organic biphasic systems) .

- Cross-coupling : Pd/ligand systems (e.g., XPhos) direct Suzuki-Miyaura reactions to the para position of the methoxy group via electronic effects .

Q. How does the electronic interplay between the methoxy and alkyne groups influence reactivity?

- Methoxy group : Electron-donating (+M effect) activates the aromatic ring for electrophilic substitution (e.g., nitration at the para position) .

- Alkyne group : Electron-withdrawing (-I effect) deactivates the ring toward nucleophilic attack but enhances susceptibility to radical reactions . Computational studies (DFT) reveal charge distribution: the methoxy-O atom carries a partial negative charge (-0.32 e), while the alkyne carbon is δ+ (0.18 e), facilitating polar reactions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

- Contradiction : Some studies claim decomposition at pH <5, while others report stability.

- Methodology : Replicate experiments using buffered solutions (pH 2–10) and monitor via HPLC (C18 column, acetonitrile/water gradient). Evidence shows decomposition below pH 5 via cleavage of the methoxy group, forming phenolic byproducts .

- Mitigation : Use aprotic solvents (e.g., DCM) for acid-catalyzed reactions to avoid protonation of the alkyne .

Methodological Tables

| Reaction Type | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, THF, 60°C | 78–85% | |

| Hydrogenation (Cr-cat.) | Cr(CO)₃, H₂ (1 atm), toluene, 25°C | 92% cis | |

| CuAAC | CuSO₄, sodium ascorbate, H₂O/t-BuOH | 89% |

| Spectroscopic Data | Key Peaks | Conditions |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), 6.75–7.20 (m, 4H) | Bruker Avance III 400 |

| IR (ATR) | 2102 cm⁻¹ (C≡C), 1248 cm⁻¹ (C-O) | PerkinElmer Spectrum Two |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.